Trimethyl benzene-1,3,5-tricarboxylate

Catalog No.
S703865
CAS No.
2672-58-4
M.F
C12H12O6
M. Wt
252.22 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trimethyl benzene-1,3,5-tricarboxylate

CAS Number

2672-58-4

Product Name

Trimethyl benzene-1,3,5-tricarboxylate

IUPAC Name

trimethyl benzene-1,3,5-tricarboxylate

Molecular Formula

C12H12O6

Molecular Weight

252.22 g/mol

InChI

InChI=1S/C12H12O6/c1-16-10(13)7-4-8(11(14)17-2)6-9(5-7)12(15)18-3/h4-6H,1-3H3

InChI Key

RGCHNYAILFZUPL-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC(=CC(=C1)C(=O)OC)C(=O)OC

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C(=O)OC)C(=O)OC

Synthesis of Metal-Organic Frameworks (MOFs)

Trimethyl benzene-1,3,5-tricarboxylate (also known as trimethyl trimesate) finds its primary application in scientific research related to the synthesis of Metal-Organic Frameworks (MOFs) []. MOFs are a class of crystalline materials with highly porous structures formed by linking metal ions or clusters with organic linker molecules. Trimethyl trimesate acts as a versatile linker molecule due to its:

  • Chemical functionality: The presence of three ester groups (C=O-O-CH3) allows trimethyl trimesate to readily bind to various metal ions through coordination bonds, forming the structural backbone of MOFs [].
  • Thermal stability: The molecule exhibits good thermal stability, allowing its use in MOF synthesis processes involving elevated temperatures [].

One example of its use involves the synthesis of yttrium trimesates with open frameworks. These MOFs possess high surface area and thermal stability, making them potentially useful for applications like gas separation and catalysis [].

Other Potential Applications

While research on trimethyl trimesate is primarily focused on MOF synthesis, there are indications of its potential applications in other areas:

  • Organic synthesis: Limited studies suggest its use as a starting material for the synthesis of other organic compounds [].
  • Polymers: Preliminary research explores its potential use as a building block for the development of novel polymers.
  • TMBT is a colorless crystalline solid at room temperature [].
  • It is synthesized from trimesic acid, a benzene molecule with three carboxylic acid groups attached [].

Molecular Structure Analysis

  • TMBT's structure consists of a benzene ring (six carbon atoms arranged in a hexagon) with three methyl groups (CH₃) attached at positions 1, 3, and 5 []. Each methyl group is bonded to a carbonyl group (C=O), which is further linked to an ester group (O-CH₃) [].

Chemical Reactions Analysis

  • Synthesis: TMBT is typically synthesized through an esterification reaction between trimesic acid and methanol (CH₃OH) using a suitable catalyst like sulfuric acid (H₂SO₄) [].
C6H3(CO₂H)3 + 3 CH₃OH → C6H3(CO₂CH₃)3 + 3 H₂O (Equation 1) []
  • Other reactions: TMBT can undergo various reactions due to the presence of the ester groups. These may include hydrolysis (breakdown by water), reduction (gain of electrons), or nucleophilic substitution (replacement of a leaving group by another nucleophile) depending on the reaction conditions [, ]. However, detailed studies on specific reaction pathways are not readily available.

Physical And Chemical Properties Analysis

  • Melting point: 144-147 °C [].
  • Boiling point: Decomposes before boiling [].
  • Solubility: Soluble in organic solvents like acetone, dichloromethane, and ethanol [].
  • Stability: Stable under normal storage conditions [].
  • While detailed safety data is not extensively available, TMBT should be handled with care as most organic compounds.
  • It is recommended to wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat when handling TMBT [].

XLogP3

1.5

Other CAS

2672-58-4

Wikipedia

Trimethyl trimesate

Dates

Modify: 2023-08-15

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